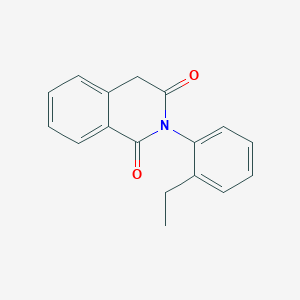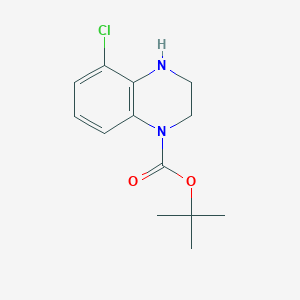![molecular formula C13H22O2SSi B11849842 Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane CAS No. 864058-66-2](/img/structure/B11849842.png)
Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, flexibility, and reactivity. This compound, in particular, features a tetrahydropyran ring substituted with a thiophene group and a trimethylsilyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: This step may involve the use of thiophene derivatives and coupling reactions.
Attachment of the Trimethylsilyl Group: This is usually done using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Various substitution reactions can occur, particularly at the thiophene ring and the trimethylsilyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Material Science: It may be used in the synthesis of advanced materials with unique properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Delivery: It may be explored as a component in drug delivery systems.
Medicine
Pharmaceutical Research: The compound can be studied for its potential therapeutic properties.
Industry
Silicone-Based Products: It can be used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane exerts its effects depends on its specific application. In catalysis, it may act by providing a reactive site for chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Ethers: Compounds with similar trimethylsilyl groups.
Thiophene Derivatives: Compounds with thiophene rings.
Tetrahydropyran Derivatives: Compounds with tetrahydropyran rings.
Uniqueness
Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is unique due to its combination of a tetrahydropyran ring, a thiophene group, and a trimethylsilyl group. This unique structure imparts specific chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
864058-66-2 |
|---|---|
Fórmula molecular |
C13H22O2SSi |
Peso molecular |
270.46 g/mol |
Nombre IUPAC |
trimethyl-[(2S,4S)-2-methyl-4-thiophen-3-yloxan-4-yl]oxysilane |
InChI |
InChI=1S/C13H22O2SSi/c1-11-9-13(6-7-14-11,15-17(2,3)4)12-5-8-16-10-12/h5,8,10-11H,6-7,9H2,1-4H3/t11-,13-/m0/s1 |
Clave InChI |
SIKXUNHUXVUCIZ-AAEUAGOBSA-N |
SMILES isomérico |
C[C@H]1C[C@@](CCO1)(C2=CSC=C2)O[Si](C)(C)C |
SMILES canónico |
CC1CC(CCO1)(C2=CSC=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


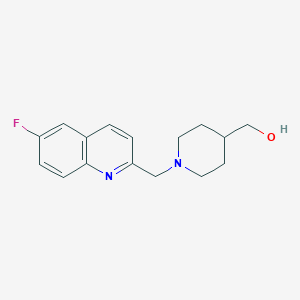
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)
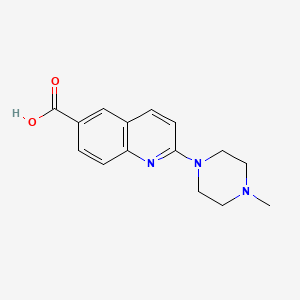
![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)

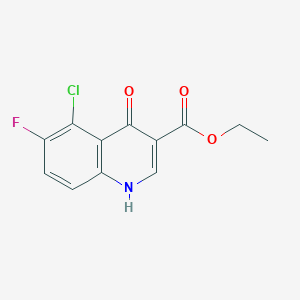
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

